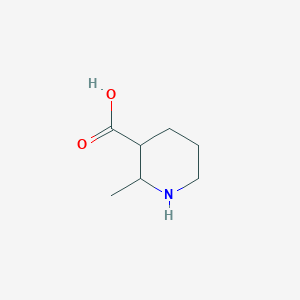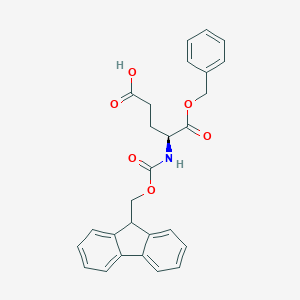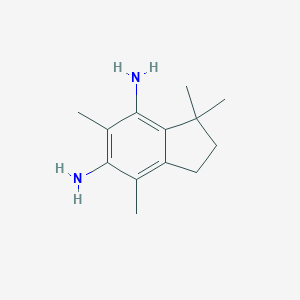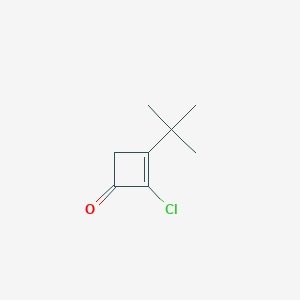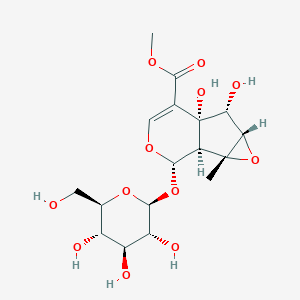
2-((3-Bromo-2-oxopropyl)thio)-adenosine 3'5'-cyclic monophosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((3-Bromo-2-oxopropyl)thio)-adenosine 3'5'-cyclic monophosphate, also known as Br-cPT-cAMP, is a cyclic nucleotide analog that has been widely used in scientific research. It is a potent activator of cAMP-dependent protein kinase A (PKA) and has been shown to have various biochemical and physiological effects.
作用機序
2-((3-Bromo-2-oxopropyl)thio)-adenosine 3'5'-cyclic monophosphate acts as a potent activator of PKA by mimicking the binding of cAMP to the regulatory subunit of PKA. Upon binding, the catalytic subunit of PKA is released, leading to the phosphorylation of downstream targets. This results in the activation or inhibition of various biological processes, depending on the specific target protein.
Biochemical and Physiological Effects:
2-((3-Bromo-2-oxopropyl)thio)-adenosine 3'5'-cyclic monophosphate has been shown to have various biochemical and physiological effects, including the regulation of ion channels, synaptic plasticity, gene expression, and cell proliferation. It has been shown to enhance the activity of L-type calcium channels, leading to increased calcium influx and enhanced synaptic transmission. Additionally, 2-((3-Bromo-2-oxopropyl)thio)-adenosine 3'5'-cyclic monophosphate has been shown to induce long-term potentiation (LTP) in hippocampal neurons, a cellular mechanism underlying learning and memory. Furthermore, 2-((3-Bromo-2-oxopropyl)thio)-adenosine 3'5'-cyclic monophosphate has been shown to induce the expression of immediate early genes, such as c-fos and zif268, which are involved in the regulation of gene expression. Finally, 2-((3-Bromo-2-oxopropyl)thio)-adenosine 3'5'-cyclic monophosphate has been shown to inhibit the growth and proliferation of various cancer cell lines.
実験室実験の利点と制限
The advantages of using 2-((3-Bromo-2-oxopropyl)thio)-adenosine 3'5'-cyclic monophosphate in lab experiments include its high potency and selectivity for PKA, its stability in aqueous solutions, and its ability to penetrate cell membranes. Additionally, 2-((3-Bromo-2-oxopropyl)thio)-adenosine 3'5'-cyclic monophosphate has been shown to be effective in vivo, making it a useful tool for studying the role of PKA in various biological processes. However, there are also limitations to using 2-((3-Bromo-2-oxopropyl)thio)-adenosine 3'5'-cyclic monophosphate in lab experiments. For example, it may not accurately mimic the endogenous levels of cAMP in cells, and its effects may be influenced by other signaling pathways. Additionally, the use of 2-((3-Bromo-2-oxopropyl)thio)-adenosine 3'5'-cyclic monophosphate may not be appropriate for studying the effects of chronic PKA activation, as it is rapidly metabolized in vivo.
将来の方向性
There are several future directions for the use of 2-((3-Bromo-2-oxopropyl)thio)-adenosine 3'5'-cyclic monophosphate in scientific research. One potential direction is the development of more selective and potent analogs that can be used to study the specific roles of different PKA isoforms. Additionally, 2-((3-Bromo-2-oxopropyl)thio)-adenosine 3'5'-cyclic monophosphate could be used in combination with other pharmacological agents to investigate the interactions between different signaling pathways. Finally, the use of 2-((3-Bromo-2-oxopropyl)thio)-adenosine 3'5'-cyclic monophosphate in animal models of disease could provide valuable insights into the role of PKA in various pathological conditions.
合成法
The synthesis of 2-((3-Bromo-2-oxopropyl)thio)-adenosine 3'5'-cyclic monophosphate involves the reaction of adenosine 3'5'-cyclic monophosphate (cAMP) with 3-bromo-2-oxopropylthiol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The resulting product is purified by column chromatography and characterized by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
科学的研究の応用
2-((3-Bromo-2-oxopropyl)thio)-adenosine 3'5'-cyclic monophosphate has been used extensively in scientific research as a tool to study the role of cAMP/PKA signaling pathway in various biological processes. It has been used to investigate the regulation of ion channels, synaptic plasticity, gene expression, and cell proliferation. Additionally, 2-((3-Bromo-2-oxopropyl)thio)-adenosine 3'5'-cyclic monophosphate has been used as a pharmacological agent to modulate the activity of PKA in vitro and in vivo.
特性
CAS番号 |
124379-89-1 |
|---|---|
製品名 |
2-((3-Bromo-2-oxopropyl)thio)-adenosine 3'5'-cyclic monophosphate |
分子式 |
C13H15BrN5O7PS |
分子量 |
496.23 g/mol |
IUPAC名 |
[2-(3-bromoprop-2-enylidenesulfonio)-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]purin-6-yl]azanide |
InChI |
InChI=1S/C13H15BrN5O7PS/c14-2-1-3-28-13-17-10(15)7-11(18-13)19(5-16-7)12-9(21)8(20)6(26-12)4-25-27(22,23)24/h1-3,5-6,8-9,12,20-21H,4H2,(H3-,15,17,18,22,23,24)/t6-,8-,9-,12-/m1/s1 |
InChIキー |
WOGBXAXUYLADCT-YEAGJPMLSA-N |
異性体SMILES |
C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)SC=C=CBr)N |
SMILES |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)COP(=O)(O)O)O)O)[S+]=CC=CBr)[NH-] |
正規SMILES |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)COP(=O)(O)O)O)O)SC=C=CBr)N |
同義語 |
2-((3-bromo-2-oxopropyl)thio)-adenosine 3'5'-cyclic monophosphate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




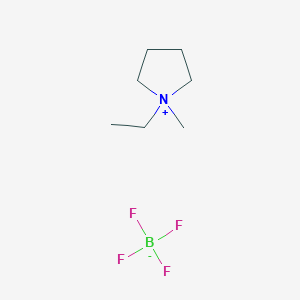

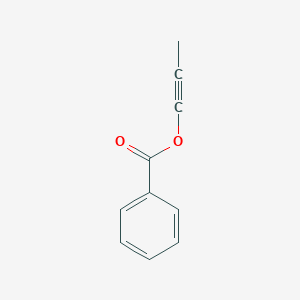
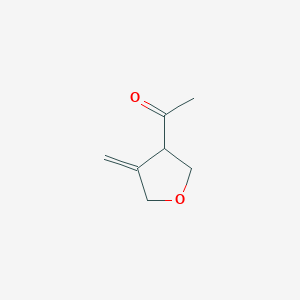
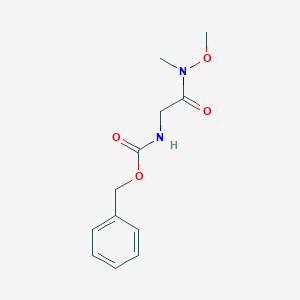
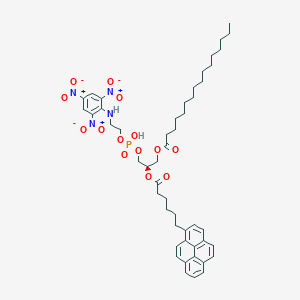
![1-{2,2-Bis[(4-isocyanatophenoxy)methyl]butoxy}-4-isocyanatobenzene](/img/structure/B37879.png)
